![molecular formula C12H14N2O3 B2570491 2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid CAS No. 1478709-99-7](/img/structure/B2570491.png)
2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid
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Description
2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (DOTC) is an organic compound commonly used in scientific research. It is a derivative of the benzodiazepine family of compounds, which are known for their anxiolytic and sedative effects. DOTC has a wide range of applications in scientific research, including in the study of biochemical and physiological processes, as well as in laboratory experiments.
Scientific Research Applications
- Researchers have explored DMOBC derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . These compounds could be valuable in antiviral drug development.
- Imidazole-containing compounds , including DMOBC derivatives, were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains. Several DMOBC analogs exhibited potent anti-tubercular effects . This highlights their potential in combating tuberculosis.
- DMOBC derivatives have been investigated for their antimicrobial properties. While specific studies on DMOBC itself are limited, related compounds have shown promise against various pathogens . Further exploration is warranted.
Antiviral Activity
Anti-Tubercular Properties
Antimicrobial Activity
properties
IUPAC Name |
2,2-dimethyl-4-oxo-3,5-dihydro-1H-1,5-benzodiazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)6-10(15)13-9-5-7(11(16)17)3-4-8(9)14-12/h3-5,14H,6H2,1-2H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRABQNYUTXYZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C(N1)C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid |
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